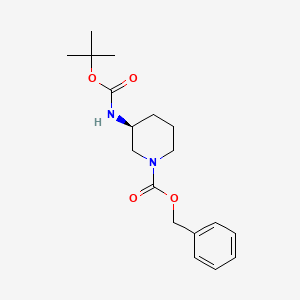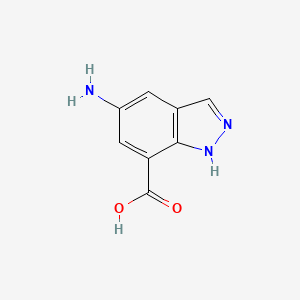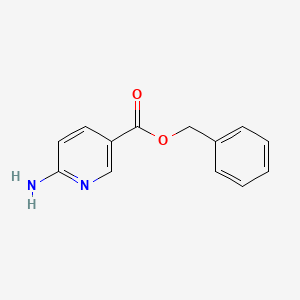
Benzyl 6-aminonicotinate
Descripción general
Descripción
Benzyl 6-aminonicotinate is a chemical compound with the molecular formula C13H12N2O2 . Its average mass is 228.247 Da and its monoisotopic mass is 228.089874 Da .
Synthesis Analysis
This compound can be synthesized from 6-aminonicotinic acid and benzyl bromide . The reaction is stirred at room temperature overnight .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that the compound can participate in various chemical reactions due to the presence of the benzyl group and the 6-aminonicotinate moiety .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 420.5±30.0 °C at 760 mmHg, and a flash point of 208.1±24.6 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its ACD/LogP is 3.05 .Aplicaciones Científicas De Investigación
1. Antithrombotic Properties
Benzyl 6-aminonicotinate derivatives have been explored for their antithrombotic properties. For instance, benzyl sulfonamides were found to significantly increase potency in platelet count assays, leading to the development of antithrombotic drugs like AZD1283 (Bach et al., 2013).
2. Electrocatalytic Applications
This compound has been used in the electrocatalytic carboxylation of certain compounds, demonstrating its potential in chemical synthesis processes. This includes the conversion of 2-amino-5-bromopyridine to 6-aminonicotinic acid (Feng et al., 2010).
3. Chemical Analysis and Spectroscopy
In spectroscopic studies, this compound has been used to understand solvatochromism and prototropism in chemical compounds, aiding in the analysis of chemical behavior under different conditions (Dogra, 2005).
4. Hydrolysis Studies
The hydrolysis behavior of this compound has been investigated, providing insights into its stability and reaction kinetics in different pH environments (Wang & Patel, 1986).
5. Antiparasitic Properties
Research has also been conducted on the potential antiparasitic properties of this compound derivatives, demonstrating activity against parasites like Leishmania infantum (Delmas et al., 2002).
6. Electrosynthesis
This compound has been utilized in the electrosynthesis of 6-aminonicotinic acid, highlighting its role in facilitating chemical transformations under mild conditions (Gennaro et al., 2004).
7. Molecular Structure and Synthesis
Studies on the synthesis and molecular structure of this compound derivatives contribute to our understanding of their chemical properties and potential applications in various fields (Hwang et al., 2006).
8. Anti-Proliferative Activity
Research into the anti-proliferative activities of this compound derivatives has been conducted, indicating potential applications in cancer research (Liszkiewicz et al., 2003).
9. HIV-1 Inhibition
This compound derivatives have been studied for their effects on HIV-1 inhibition, showing promise in the development of new antiviral drugs (Nesterova et al., 2021).
10. Antiviral Activities
Some this compound derivatives have shown antiviral activities, providing a basis for the development of new antiviral agents (Hu et al., 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
Benzyl 6-aminonicotinate, also known as Benzyl nicotinate , is primarily used as a rubefacient and vasodilator . It is often used in combination with analgesics in topical preparations .
Mode of Action
It is known to act as a catalyst in cyclic voltammetry, but the exact mechanism by which it facilitates electron transfer needs further investigation.
Pharmacokinetics
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c to maintain its stability and efficacy.
Result of Action
It is used in combination with analgesics to treat various conditions such as back pain, bursitis, osteoarthritis, periarthritis, rheumatism, sciatica, spondylosis, and acute nonspecific tenosynovitis . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage conditions can significantly impact its stability and efficacy . It is recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C
Propiedades
IUPAC Name |
benzyl 6-aminopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-12-7-6-11(8-15-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFRFMFRNZBTPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672352 | |
| Record name | Benzyl 6-aminopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
935687-49-3 | |
| Record name | Benzyl 6-aminopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




Methanone](/img/structure/B581994.png)
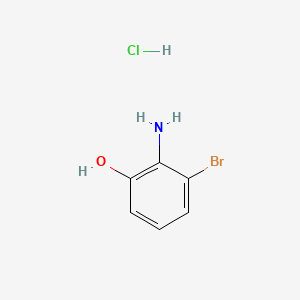
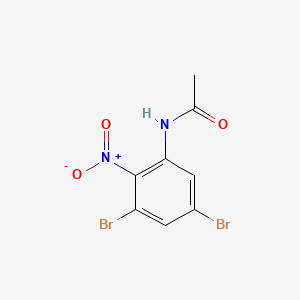
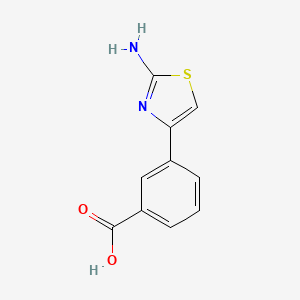
![1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B581998.png)

